D-Pinitol

描述

It plays a crucial role in plants as a physiological cellular modulator and a chemical defense mechanism against unfavorable environmental conditions such as water deficit and high salinity . D-Pinitol has been traditionally used in medicine for its potential benefits in treating diabetes, inflammation, cancer, and infections .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of D-Pinitol can be achieved through several methods. One notable method involves the microbial oxidation of benzene to (1R,2S)-cyclohexa-3,5-diene-1,2-diol, followed by a series of synthetic steps . This method yields this compound with an overall efficiency of approximately 35% .

Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural sources. Carob pods (Ceratonia siliqua) are a significant source of this compound, and the compound can be isolated in quantities sufficient for commercial exploitation . The extraction process typically involves solvent extraction followed by purification steps to obtain high-purity this compound .

化学反应分析

Types of Reactions: D-Pinitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound often use reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various inositol derivatives, while reduction can produce cyclohexane derivatives .

科学研究应用

Pharmacological Properties

D-Pinitol exhibits a wide range of pharmacological effects, making it a candidate for therapeutic applications in several health conditions:

- Antioxidant Activity : this compound has demonstrated potent antioxidant properties, which can help mitigate oxidative stress related to various diseases .

- Anti-Diabetic Effects : The compound has been shown to improve insulin sensitivity and regulate blood sugar levels, making it beneficial for managing type 2 diabetes mellitus .

- Anti-Inflammatory Effects : Research indicates that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as COX-2 and NF-κB .

- Anti-Cancer Properties : this compound has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer types through multiple signaling pathways .

- Hepatoprotective Effects : The compound has shown promise in protecting liver cells from damage caused by toxins and metabolic disorders .

- Neuroprotective Effects : Studies suggest that this compound may enhance cognitive function and protect against neurodegenerative diseases like Alzheimer's disease .

- Cardioprotective Effects : this compound may contribute to heart health by improving lipid profiles and reducing cardiovascular risk factors .

Anti-Diabetic Effects

A study involving diabetic mice demonstrated that administration of this compound significantly improved glucose metabolism and reduced hyperglycemia. Mice treated with 50 mg/kg and 100 mg/kg of this compound showed notable improvements in serum glucose levels compared to control groups .

| Treatment Group | Serum Glucose Levels (mg/dL) | Statistical Significance |

|---|---|---|

| Control | 250 ± 15 | - |

| This compound (50 mg/kg) | 180 ± 10 | p < 0.05 |

| This compound (100 mg/kg) | 120 ± 8 | p < 0.01 |

Anti-Inflammatory Activity

In a study assessing the anti-inflammatory effects of this compound in a chick model, results showed a significant reduction in paw edema when treated with varying doses of the compound. The most effective dose was found to be 50 mg/kg, which resulted in a reduction of paw edema diameter compared to the negative control group .

| Treatment Group | Paw Edema Diameter (mm) | Statistical Significance |

|---|---|---|

| Negative Control | 15 ± 2 | - |

| This compound (12.5 mg/kg) | 12 ± 1 | p < 0.05 |

| This compound (25 mg/kg) | 9 ± 1 | p < 0.01 |

| This compound (50 mg/kg) | 5 ± 1 | p < 0.001 |

Neuroprotective Effects

In an experiment on transgenic mice models for Alzheimer's disease, this compound supplementation improved cognitive performance as measured by the Morris Water Maze test. Mice receiving daily doses of this compound showed enhanced memory retention compared to untreated controls .

| Treatment Group | Time Spent in Target Quadrant (seconds) | Statistical Significance |

|---|---|---|

| Control | 30 ± 5 | - |

| This compound (200 mg/kg) | 45 ± 6 | p < 0.01 |

作用机制

D-Pinitol is similar to other cyclitols such as myo-inositol and D-chiro-inositol. it is unique due to its specific methylation at the 3-O position, which imparts distinct biological activities .

相似化合物的比较

Myo-Inositol: A widely distributed cyclitol involved in cell signaling and osmoregulation.

D-Chiro-Inositol: Known for its role in insulin signaling and potential benefits in treating polycystic ovary syndrome.

D-Pinitol stands out due to its multifunctional properties, including antidiabetic, antioxidant, anti-inflammatory, and anticancer activities .

生物活性

D-Pinitol, a naturally occurring inositol derivative primarily found in legumes, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, supported by data tables and case studies.

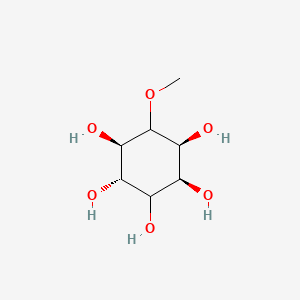

Chemical Structure and Source

This compound is a cyclic polyol with the chemical formula CHO. It is predominantly extracted from the leaves of the Carob tree (Ceratonia siliqua) and various legumes, such as soybeans and chickpeas. Its structure is similar to that of other inositols, which are vital for cellular signaling processes.

Anti-Inflammatory Activity

This compound has shown significant anti-inflammatory effects across various studies. A notable study demonstrated that this compound inhibited the expression of cyclooxygenase-2 (COX-2) in K562 cells, which are human leukemia cells. The results indicated that this compound reduced inflammation without affecting cell proliferation or inducing apoptosis at non-cytotoxic concentrations .

Table 1: Effects of this compound on COX-2 Expression

| Concentration (μM) | COX-2 Expression Inhibition (%) | Cell Viability (%) |

|---|---|---|

| 0 | 0 | 100 |

| 20 | 35 | 95 |

| 40 | 50 | 90 |

| 80 | 60 | 85 |

Source: Eser et al., 2017

Glucose Metabolism and Antidiabetic Effects

Recent studies have highlighted this compound's role in improving glucose metabolism and its potential as an antidiabetic agent. In a study involving diabetic osteoporosis mice, this compound treatment significantly improved glucose levels and reduced bone loss by elevating dephosphorylated inositol levels in tissues .

Table 2: Impact of this compound on Glucose Levels in Diabetic Mice

| Treatment Group | Glucose Level (mg/dL) | Percentage Change (%) |

|---|---|---|

| Control | 250 | - |

| This compound (50 mg/kg) | 180 | -28 |

| This compound (100 mg/kg) | 150 | -40 |

Source: MDPI, 2023

Antioxidant Properties

This compound exhibits antioxidant activities by scavenging free radicals, thereby reducing oxidative stress. A comparative study showed that at a concentration of 50 µg/mL, this compound displayed an antioxidant capacity comparable to that of vitamin C .

Table 3: Antioxidant Activity Comparison

| Compound | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Vitamin C | 50 | 89 |

| This compound | 50 | 80 |

| LOE Extract | 50 | 79.9 |

Source: MDPI, 2023

Case Studies and Clinical Trials

- Anti-inflammatory Study : In a chick model, administration of this compound resulted in a significant reduction in paw edema and pain response compared to control groups. The study utilized doses ranging from 12.5 to 50 mg/kg, with the highest dose showing the most substantial effects .

- Diabetes Management : A clinical trial examined the effects of this compound on insulin resistance in diabetic rats. The results indicated that this compound significantly increased the expression of PI3K/Akt pathway components, leading to improved insulin sensitivity .

属性

IUPAC Name |

6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-38-6, 10284-63-6, 60537-25-9, 484-68-4 | |

| Record name | L-Quebrachitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Pinitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Quebrachitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。